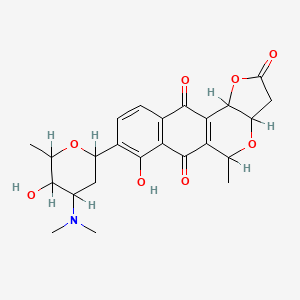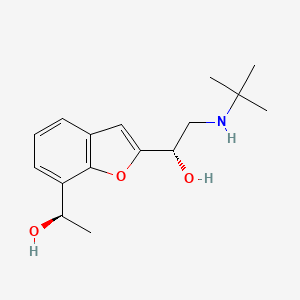
Cinnamic Acid cis-3-Hexen-1-yl Ester
説明
Cinnamic Acid cis-3-Hexen-1-yl Ester is an organic compound with the molecular formula C15H18O2 and a molecular weight of 230.3 g/mol . It is a colorless to pale straw-colored viscous liquid with a fresh balsam green odor . This compound is commonly used in the fragrance industry due to its pleasant aroma.
作用機序
Target of Action
Cinnamic Acid cis-3-Hexen-1-yl Ester is a derivative of cinnamic acid, a plant metabolite known for its antimicrobial, anticancer, and antioxidant properties It’s known that cinnamic acid and its derivatives often exhibit stronger biological activities than their parent compounds .
Mode of Action
It’s known that cinnamic acid derivatives have shown potent antibacterial activity, with mic values ranging between 43 and 301 μm against gram-positive and gram-negative bacteria .
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine
Pharmacokinetics
The compound’s molecular formula is c15h18o2 , which suggests it may have good bioavailability due to its relatively small size.
Result of Action
Cinnamic acid and its derivatives have been shown to exhibit significant antimicrobial activity, with all tested compounds active on staphylococcus and enterococcus species .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound is a colorless to yellow liquid with a fragrant aroma , suggesting that it may be volatile and could potentially evaporate under certain conditions. Furthermore, it has good solubility in some organic solvents, such as ethanol and dimethylformamide , which could affect its distribution and action in different environments.
生化学分析
Biochemical Properties
Cinnamic Acid cis-3-Hexen-1-yl Ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant properties by terminating radical chain reactions through electron donation, forming stable products . Additionally, it has antimicrobial and anticancer properties, interacting with enzymes and proteins involved in these pathways . The compound’s interaction with these biomolecules is essential for its biological efficacy.
Cellular Effects
This compound influences various cellular processes. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its antioxidant properties help in reducing oxidative stress in cells, thereby protecting them from damage . The compound also exhibits antimicrobial activity by inhibiting the growth of various bacteria and fungi . Furthermore, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells, thereby inhibiting their proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its antioxidant activity is due to its ability to donate electrons to free radicals, neutralizing them . Additionally, its antimicrobial and anticancer properties are mediated through interactions with enzymes and proteins involved in these pathways . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its biological activity . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as continued antioxidant activity and inhibition of microbial growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and antimicrobial activity . At higher doses, it can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with cytotoxicity in certain cell types . Threshold effects have also been observed, where a minimum concentration is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized into various derivatives that exhibit biological activity . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular function . These metabolic pathways are essential for the compound’s biological efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can also affect its activity. For instance, the compound’s distribution in specific cellular compartments can enhance its antioxidant and antimicrobial properties .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can enhance its biological activity. For example, its presence in the mitochondria can boost its antioxidant properties, protecting cells from oxidative damage .
準備方法
Synthetic Routes and Reaction Conditions
Cinnamic Acid cis-3-Hexen-1-yl Ester is typically synthesized through an esterification reaction. The primary method involves the reaction of cis-3-Hexen-1-ol with Cinnamic Acid in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the esterification process is scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a steady state of reactant flow and product removal, ensuring high purity and yield of the ester.
化学反応の分析
Types of Reactions
Cinnamic Acid cis-3-Hexen-1-yl Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reactants used.
科学的研究の応用
Cinnamic Acid cis-3-Hexen-1-yl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
類似化合物との比較
Similar Compounds
- Cinnamic Acid trans-3-Hexen-1-yl Ester
- Cinnamic Acid cis-3-Hexen-1-yl Acetate
- Cinnamic Acid trans-3-Hexen-1-yl Acetate
Uniqueness
Cinnamic Acid cis-3-Hexen-1-yl Ester is unique due to its specific cis-configuration, which imparts distinct physical and chemical properties compared to its trans-isomers. The cis-configuration results in a different spatial arrangement, affecting its reactivity and interaction with biological systems .
特性
IUPAC Name |
hex-3-enyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGVMQNGUQXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867482 | |
| Record name | Hex-3-en-1-yl 3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90867482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116199-90-7, 68133-75-5 | |
| Record name | 3-Hexen-1-yl 3-phenyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116199-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-3-hexenyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![sodium;[(1S)-8-hydroxy-1-methyl-12,17-dioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaen-5-yl] hydrogen sulfate](/img/structure/B1199530.png)

![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)





